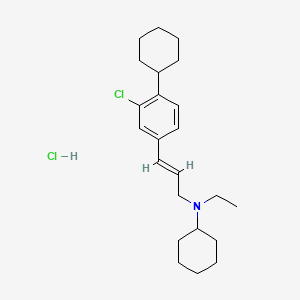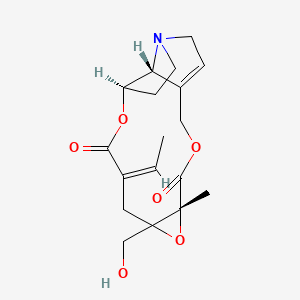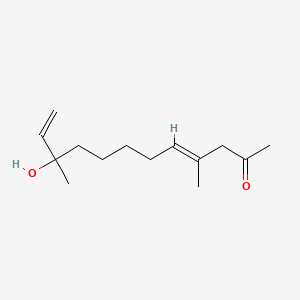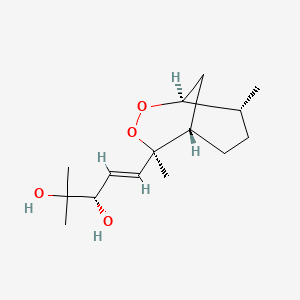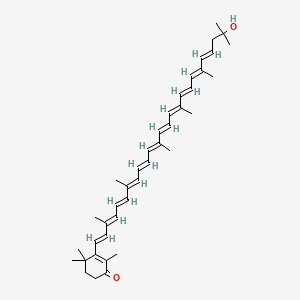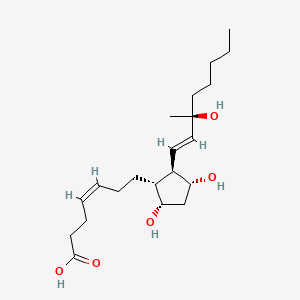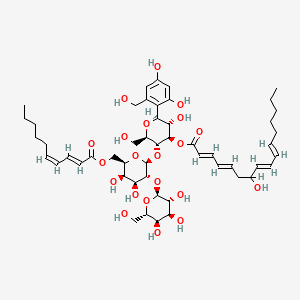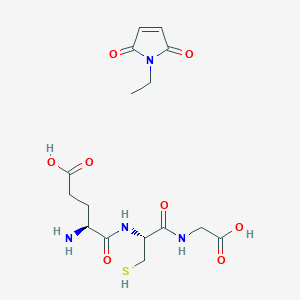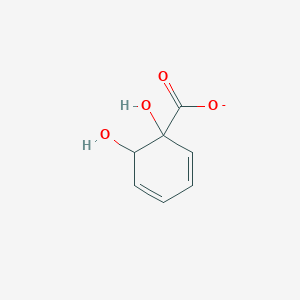
1,6-Dihydroxycyclohexa-2,4-dienecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-dihydroxycyclohexa-2,4-dienecarboxylate is a cyclohexadienecarboxylate. It is a conjugate base of a 1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid.
Aplicaciones Científicas De Investigación
Biogenetic Precursor in Anticancer Agents
This compound serves as a precursor in the synthesis of clinically significant anticancer agents. For instance, it has been used in the conversion of enzymatically derived compounds into those embodying the framework of the alkaloid vindoline, a precursor to anticancer agents like vinblastine and vincristine (White & Banwell, 2016).
Synthesis of Hydroxyshikimic Acid and Derivatives
The compound has been utilized in the synthesis of 6β-hydroxyshikimic acid and its derivatives, showcasing its role in the development of various chemical compounds (Blacker et al., 1995).
Production of Transdihydroxycyclohexadiene Carboxylates
It has been used in microbial engineering for the production of trans-configured homochiral diols, indicating its significance in biotechnological applications (Müller et al., 1996).
Microbial Dihydroxylation of Benzoic Acid
This compound is crucial in the microbial dihydroxylation of benzoic acid, leading to the creation of various highly functionalized and enantiomerically pure derivatives (Myers et al., 2001).
Role in Organic Synthesis
Its derivatives play a significant role in organic synthesis, including various transformations and reactions (Hintermann & Suzuki, 2008). Additionally, it has been used in the synthesis of a wide range of highly functionalized compounds, reflecting its versatility in organic chemistry (Shaabani et al., 2009).
Propiedades
Fórmula molecular |
C7H7O4- |
|---|---|
Peso molecular |
155.13 g/mol |
Nombre IUPAC |
1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C7H8O4/c8-5-3-1-2-4-7(5,11)6(9)10/h1-5,8,11H,(H,9,10)/p-1 |
Clave InChI |
PUCYIVFXTPWJDD-UHFFFAOYSA-M |
SMILES |
C1=CC(C(C=C1)(C(=O)[O-])O)O |
SMILES canónico |
C1=CC(C(C=C1)(C(=O)[O-])O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[11C]Phno](/img/structure/B1236458.png)
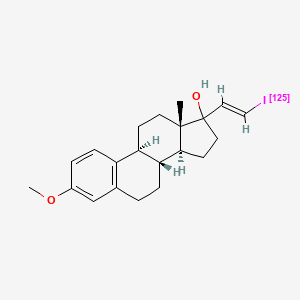
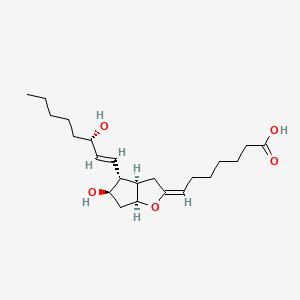
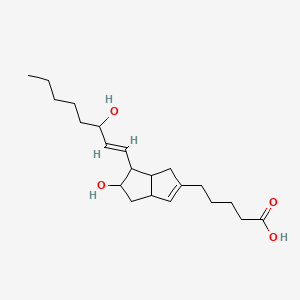
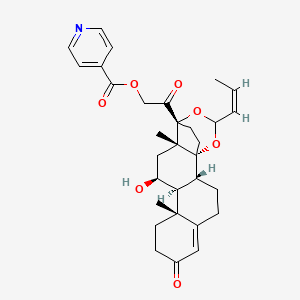
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R)-3,12-dihydroxy-17-[(E,2S)-2-hydroxy-6-methyloct-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1236468.png)
